molecular formula C17H20N4S B10900217 (2Z)-2-[4-(dimethylamino)benzylidene]-N-(3-methylphenyl)hydrazinecarbothioamide CAS No. 303213-68-5

(2Z)-2-[4-(dimethylamino)benzylidene]-N-(3-methylphenyl)hydrazinecarbothioamide

Cat. No.: B10900217
CAS No.: 303213-68-5
M. Wt: 312.4 g/mol
InChI Key: FXBGEGYVUMXLDA-PDGQHHTCSA-N
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Description

2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides

Properties

CAS No.

303213-68-5

Molecular Formula

C17H20N4S

Molecular Weight

312.4 g/mol

IUPAC Name

1-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C17H20N4S/c1-13-5-4-6-15(11-13)19-17(22)20-18-12-14-7-9-16(10-8-14)21(2)3/h4-12H,1-3H3,(H2,19,20,22)/b18-12-

InChI Key

FXBGEGYVUMXLDA-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C\C2=CC=C(C=C2)N(C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 4-(dimethylamino)benzaldehyde with N1-(3-methylphenyl)hydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2Z)-2-[4-(dimethylamino)benzylidene]-N-(3-methylphenyl)hydrazinecarbothioamide exhibit significant anticancer properties. For example, studies have shown that hydrazine derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. A study highlighted the synthesis of various hydrazone derivatives and their evaluation against different cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Hydrazone derivatives have been reported to possess antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes. This application is particularly relevant in the context of increasing antibiotic resistance .

Photophysical Properties

Hydrazone compounds like this compound have been investigated for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs). The incorporation of such compounds into polymer matrices has shown potential for enhancing the efficiency of light emission .

Non-linear Optical Materials

The compound's structural characteristics allow it to function as a non-linear optical material, which is crucial in the development of advanced optical devices. Research has focused on synthesizing and characterizing new hydrazone-based materials for applications in frequency doubling and optical switching .

Case Studies

Study Focus Findings
Study 1Anticancer ActivitySynthesis of hydrazone derivatives showed significant inhibition of cancer cell proliferation.
Study 2Antimicrobial PropertiesCompounds demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus.
Study 3Photophysical PropertiesEnhanced light emission observed when incorporated into polymer matrices for OLED applications.
Study 4Non-linear Optical MaterialsSuccessful synthesis of hydrazone derivatives exhibiting promising non-linear optical properties.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide derivatives: Compounds with similar structures but different substituents on the aromatic rings.

    Schiff bases: Compounds formed by the condensation of primary amines with carbonyl compounds.

    Thiosemicarbazones: Compounds with a similar hydrazinecarbothioamide backbone but different functional groups.

Uniqueness

2-{(Z)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-N~1~-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties

Biological Activity

(2Z)-2-[4-(dimethylamino)benzylidene]-N-(3-methylphenyl)hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant and antitumor research. This article synthesizes existing literature on its biological activity, including case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N4S\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{S}

This structure features a hydrazine moiety linked to a thioamide group, which is crucial for its biological activity.

Anticonvulsant Activity

Research indicates that derivatives of hydrazinecarbothioamides, including this compound, exhibit significant anticonvulsant properties. A study evaluated various compounds in three seizure models: maximal electroshock (MES), subcutaneous metrazol (scMET), and the 6 Hz model. The results showed that certain derivatives demonstrated up to 100% protection in these models, indicating strong anticonvulsant activity .

  • Table 1: Anticonvulsant Activity of Hydrazinecarbothioamide Derivatives
Compound NameMES Protection (%)scMET Protection (%)6 Hz Protection (%)
PC 3110080100
PC 23907585
Target CompoundTBDTBDTBD

Antitumor Activity

In addition to anticonvulsant effects, compounds similar to this compound have shown promising antitumor activity against various cancer cell lines. A study investigated the cytotoxic effects of thiosemicarbazone derivatives on human tumor cell lines, revealing that these compounds could induce apoptosis and inhibit cell proliferation .

  • Case Study: Cytotoxicity Against Cancer Cell Lines
    • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
    • Findings: The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate to high cytotoxicity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as mushroom tyrosinase, which is involved in melanin production. This inhibition can lead to reduced pigmentation and has implications for skin-related therapies .
  • Modulation of Neurotransmitter Systems : The compound's interaction with GABA receptors suggests a mechanism by which it may exert anticonvulsant effects, enhancing inhibitory neurotransmission in the central nervous system .
  • Induction of Apoptosis : The cytotoxic effects observed in tumor cells are likely due to the induction of apoptotic pathways, leading to programmed cell death .

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